molecular formula C5H10O5 B076849 D-Ribose CAS No. 10257-33-7

D-Ribose

Cat. No.: B076849
CAS No.: 10257-33-7
M. Wt: 150.13 g/mol
InChI Key: SRBFZHDQGSBBOR-SOOFDHNKSA-N
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Description

Ribose is a simple sugar and carbohydrate with the molecular formula C₅H₁₀O₅. It is a pentose sugar, meaning it contains five carbon atoms. Ribose is a crucial component of ribonucleotides, which are the building blocks of ribonucleic acid (RNA). RNA plays a fundamental role in the coding, decoding, regulation, and expression of genes. Ribose is also involved in the synthesis of adenosine triphosphate (ATP), the primary energy carrier in cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ribose can be synthesized through various chemical and biotechnological methods. One common chemical method involves the oxidation of ribitol to ribulose, followed by isomerization to ribose. This process typically requires specific catalysts and controlled reaction conditions .

Industrial Production Methods

Industrial production of ribose often employs microbial and enzymatic strategies. Microorganisms such as bacteria and yeast can be engineered to produce ribose from biomass. Enzymatic methods involve the use of specific enzymes to catalyze the conversion of precursor molecules like ribitol to ribose. These biotechnological approaches are environmentally friendly and can be scaled up for industrial production .

Chemical Reactions Analysis

Types of Reactions

Ribose undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, ribose can be oxidized to form ribonic acid or reduced to form ribitol. It can also participate in glycosidic bond formation, which is essential for the synthesis of nucleotides and nucleic acids .

Common Reagents and Conditions

Common reagents used in the chemical reactions of ribose include acetic anhydride for esterification, sodium borohydride for reduction, and various acids and bases for catalyzing glycosidic bond formation. Reaction conditions such as temperature, pH, and solvent choice are critical for optimizing these reactions .

Major Products

The major products formed from the chemical reactions of ribose include ribonic acid, ribitol, and various nucleotides. These products have significant biological and industrial applications .

Scientific Research Applications

Ribose has numerous scientific research applications across various fields:

    Chemistry: Ribose is used as a starting material for synthesizing various organic compounds and nucleotides.

    Biology: Ribose is essential for the synthesis of RNA, which is involved in protein synthesis and gene expression.

    Medicine: Ribose is investigated for its potential benefits in treating conditions like chronic fatigue syndrome and fibromyalgia. It is also used in the formulation of certain antiviral drugs.

    Industry: Ribose is used in the production of energy supplements and as a sweetener in food products .

Mechanism of Action

Ribose exerts its effects primarily through its role in the synthesis of nucleotides and ATP. In the body, ribose is phosphorylated to form ribose-5-phosphate, which enters the pentose phosphate pathway. This pathway is crucial for the production of nucleotides and nucleic acids. Ribose also contributes to the synthesis of ATP, providing energy for various cellular processes .

Comparison with Similar Compounds

Ribose is similar to other pentose sugars such as arabinose, xylose, and lyxose. ribose is unique in its role as a component of RNA and its involvement in ATP synthesis. Deoxyribose, another related compound, differs from ribose by lacking one oxygen atom. Deoxyribose is a component of deoxyribonucleic acid (DNA), highlighting the distinct roles of these sugars in nucleic acid biology .

References

Properties

CAS No.

10257-33-7

Molecular Formula

C5H10O5

Molecular Weight

150.13 g/mol

IUPAC Name

(3R,4R,5R)-oxane-2,3,4,5-tetrol

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1

InChI Key

SRBFZHDQGSBBOR-SOOFDHNKSA-N

SMILES

C1C(C(C(C(O1)O)O)O)O

Isomeric SMILES

C1[C@H]([C@H]([C@H](C(O1)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O

Key on ui other cas no.

10257-32-6

Synonyms

D Ribose
D-Ribose
Ribose

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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